molecular formula C10H7NO4 B8530173 3-Methyloxycarbonylphthalimide

3-Methyloxycarbonylphthalimide

Cat. No. B8530173
M. Wt: 205.17 g/mol
InChI Key: ZIJNZTOKBYRDCX-UHFFFAOYSA-N
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Patent
US04345071

Procedure details

To a suspension of 3-carboxyphthalimide (10 g) in ether (50 ml), a solution of diazomethane in ether was added slowly until a faint yellow colouration persisted. Excess of diazomethane was destroyed with acetic acid and the reaction mixture was evaporated to yield the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8])([OH:3])=[O:2].[N+](=[CH2:17])=[N-]>CCOCC>[CH3:17][O:2][C:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8])=[O:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)C1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of diazomethane was destroyed with acetic acid
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C2C(C(=O)NC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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